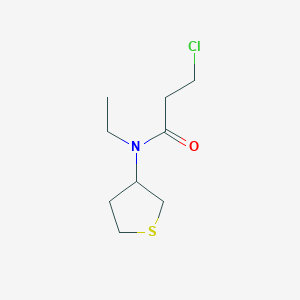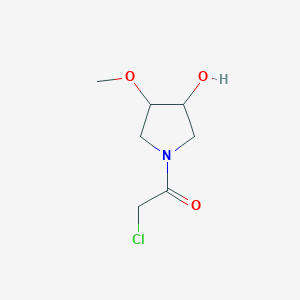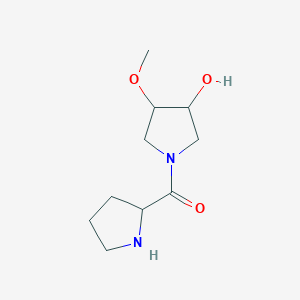![molecular formula C9H11BrN2O B1477743 7-溴-2,3-二氢苯并[f][1,4]噁氮杂卓-4(5H)-胺 CAS No. 2091652-07-0](/img/structure/B1477743.png)
7-溴-2,3-二氢苯并[f][1,4]噁氮杂卓-4(5H)-胺
描述
The compound “7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” is a derivative of the 1,4-benzoxazepine class . These compounds have been synthesized and evaluated for their anticonvulsant and hypnotic effects .
Synthesis Analysis
The synthesis of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones, which includes our compound of interest, has been reported . A series of these compounds were synthesized and their anticonvulsant effect and neurotoxicity were evaluated . Another study reported the regioselective synthesis of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids via a copper(I) catalyzed one-pot reaction .科学研究应用
抗惊厥活性
一系列与“7-溴-2,3-二氢苯并[f][1,4]噁氮杂卓-4(5H)-胺”相关的化合物已被合成并评估其抗惊厥作用。 这些研究通常包括小鼠最大电休克(MES)试验,以确定化合物预防癫痫发作的功效 .
抗菌应用
1,4-苯并噁嗪家族中的化合物,包括与所讨论化合物结构相似的化合物,已显示出抗菌特性。 这表明有可能开发新的抗生素或抗菌剂 .
抗癌特性
一些1,4-苯并噁嗪衍生物已显示出抗癌活性。 这表明“7-溴-2,3-二氢苯并[f][1,4]噁氮杂卓-4(5H)-胺”可以探索其在癌症治疗中的潜在用途或作为开发新型抗癌药物的先导化合物 .
抗血栓形成作用
抗血栓形成活性是另一个相关化合物已被研究的领域。 这种应用对于预防可能导致中风或心脏病的血栓至关重要 .
神经保护作用
鉴于抗惊厥测试通常会进行神经毒性评估,因此“7-溴-2,3-二氢苯并[f][1,4]噁氮杂卓-4(5H)-胺”可能具有神经保护作用 .
血清素受体拮抗作用
已知一些衍生物作为5-HT6受体拮抗剂。 这种应用与治疗阿尔茨海默病和精神分裂症等神经系统疾病有关 .
钾通道开放剂
作为膀胱选择性钾通道开放剂的能力是相关化合物中发现的另一个应用。 这可能有利于治疗尿失禁 .
多巴胺激动剂
多巴胺激动剂用于治疗帕金森病和其他以多巴胺水平低为特征的疾病。 相关化合物已显示出这种活性,表明“7-溴-2,3-二氢苯并[f][1,4]噁氮杂卓-4(5H)-胺”的潜在研究途径 .
作用机制
Target of Action
Similar compounds have been found to exhibit anticonvulsant activities , suggesting that this compound may also target neuronal pathways involved in seizure activity.
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in neuronal activity that result in its anticonvulsant effects .
Biochemical Pathways
Given its potential anticonvulsant activity, it may influence pathways related to neuronal excitability and seizure activity .
Result of Action
Based on its potential anticonvulsant activity, it may influence neuronal activity and potentially reduce seizure activity .
生化分析
Biochemical Properties
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with enzymes such as acetylcholinesterase, inhibiting its activity and thereby increasing the levels of acetylcholine in the synaptic cleft . This interaction is crucial for its potential use in treating neurological disorders. Additionally, 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine has been shown to bind to various proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involved in neuronal activity. By modulating the levels of neurotransmitters, this compound can affect gene expression and cellular metabolism . Studies have shown that 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine can induce changes in the expression of genes related to synaptic plasticity and neuroprotection . These effects are particularly relevant in the context of neurodegenerative diseases.
Molecular Mechanism
At the molecular level, 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine exerts its effects through several mechanisms. It binds to acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . This inhibition is achieved through the formation of a stable complex with the enzyme, preventing the breakdown of acetylcholine. Additionally, 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine interacts with other biomolecules, such as receptors and ion channels, modulating their activity and influencing cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine can maintain its neuroprotective effects, suggesting its potential for chronic treatment applications
Dosage Effects in Animal Models
The effects of 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anticonvulsant and neuroprotective effects without significant toxicity . At higher doses, some adverse effects, such as sedation and motor impairment, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels within the body .
Transport and Distribution
The transport and distribution of 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Once inside the cells, 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is critical for its function. The compound is primarily localized in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with various biomolecules and its ability to modulate cellular processes .
属性
IUPAC Name |
7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-1-2-9-7(5-8)6-12(11)3-4-13-9/h1-2,5H,3-4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHFQKDWEOTQTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1N)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-Hydroxy-6-oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1477666.png)
![2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477667.png)







![2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477677.png)
![2-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-amine](/img/structure/B1477678.png)

